2-((6-Amino-3-methyl-2,4-dioxo-1-phenyl-1,2,3,4-tetrahydropyrimidin-5-yl)carbamoyl)-6-methylphenyl acetate
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Overview
Description
2-((6-Amino-3-methyl-2,4-dioxo-1-phenyl-1,2,3,4-tetrahydropyrimidin-5-yl)carbamoyl)-6-methylphenyl acetate is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a tetrahydropyrimidine ring, which is a common motif in many biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((6-Amino-3-methyl-2,4-dioxo-1-phenyl-1,2,3,4-tetrahydropyrimidin-5-yl)carbamoyl)-6-methylphenyl acetate typically involves multi-step organic reactions. The process begins with the formation of the tetrahydropyrimidine core, followed by the introduction of the amino and methyl groups. The final step involves the acetylation of the phenyl ring to form the acetate ester.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino and methyl groups.
Reduction: Reduction reactions can target the carbonyl groups in the tetrahydropyrimidine ring.
Substitution: The phenyl acetate moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Hydroxide ions, amines.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it valuable in organic synthesis.
Biology
In biological research, the compound’s tetrahydropyrimidine ring is of interest due to its presence in many bioactive molecules. It can be used to study enzyme interactions and receptor binding.
Medicine
The compound has potential applications in medicinal chemistry, particularly in the development of new pharmaceuticals. Its structure suggests it could be a candidate for drug design targeting specific enzymes or receptors.
Industry
In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its reactivity makes it suitable for creating polymers and other advanced materials.
Mechanism of Action
The mechanism by which 2-((6-Amino-3-methyl-2,4-dioxo-1-phenyl-1,2,3,4-tetrahydropyrimidin-5-yl)carbamoyl)-6-methylphenyl acetate exerts its effects involves interactions with specific molecular targets. The tetrahydropyrimidine ring can bind to enzymes or receptors, modulating their activity. This interaction can lead to changes in cellular processes, making the compound useful in various biological and medicinal applications.
Comparison with Similar Compounds
Similar Compounds
- 4-[(6-Amino-3-methyl-2,4-dioxo-1-phenyl-1,2,3,4-tetrahydropyrimidin-5-yl)carbamoyl]-2-methylphenyl acetate
- N-(6-Amino-3-methyl-2,4-dioxo-1-phenyl-1,2,3,4-tetrahydropyrimidin-5-yl)-3,4-dihydroxybenzamide
- 5-[(6-Amino-3-methyl-2,4-dioxo-1-phenyl-1,2,3,4-tetrahydropyrimidin-5-yl)carbamoyl]benzene-1,2,3-triyl triacetate
Uniqueness
What sets 2-((6-Amino-3-methyl-2,4-dioxo-1-phenyl-1,2,3,4-tetrahydropyrimidin-5-yl)carbamoyl)-6-methylphenyl acetate apart from similar compounds is its specific substitution pattern on the phenyl ring and the presence of the acetate ester
Properties
CAS No. |
301206-05-3 |
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Molecular Formula |
C21H20N4O5 |
Molecular Weight |
408.4 g/mol |
IUPAC Name |
[2-[(4-amino-1-methyl-2,6-dioxo-3-phenylpyrimidin-5-yl)carbamoyl]-6-methylphenyl] acetate |
InChI |
InChI=1S/C21H20N4O5/c1-12-8-7-11-15(17(12)30-13(2)26)19(27)23-16-18(22)25(14-9-5-4-6-10-14)21(29)24(3)20(16)28/h4-11H,22H2,1-3H3,(H,23,27) |
InChI Key |
FUGLBHXJPPJFCH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C(=O)NC2=C(N(C(=O)N(C2=O)C)C3=CC=CC=C3)N)OC(=O)C |
Origin of Product |
United States |
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